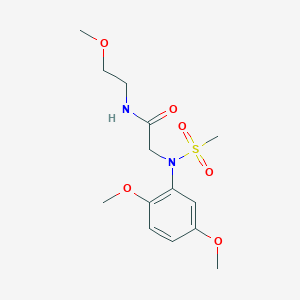![molecular formula C17H14N2O3 B5206256 methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)
methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
Methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate exerts its pharmacological effects by binding to specific receptors in the brain and peripheral tissues. It has been found to interact with various receptors such as the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the adenosine A2A receptor. It has also been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
Methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, enhance neurogenesis, and improve cognitive function. It has also been found to modulate the activity of various signaling pathways such as the cAMP-PKA-CREB pathway and the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also exhibits a wide range of pharmacological activities, making it a versatile compound for studying various biological processes. However, it also has some limitations such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate. One area of research is the development of more efficient and selective synthesis methods for this compound. Another area of research is the elucidation of its precise mechanism of action and its effects on various signaling pathways. Additionally, there is a need for further research on its potential applications in the treatment of neurological disorders and other diseases. Finally, there is a need for more studies on its safety and toxicity profiles to ensure its suitability for clinical use.
Métodos De Síntesis
Methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can be synthesized using various methods such as the Pictet-Spengler reaction, the Fischer indole synthesis, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amino alcohol in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of pharmacological activities such as analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 6-cyclopropyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-17(20)12-9-13(10-7-8-10)18-16-14(12)15(19-22-16)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQYEQXCWQQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyclopropyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)

![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)

![5-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5206193.png)


![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5206235.png)

